molecular formula C19H18N2O2 B2450501 Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate CAS No. 1207013-78-2

Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2450501
CAS No.: 1207013-78-2
M. Wt: 306.365
InChI Key: HMLLACCVDYTIJA-UHFFFAOYSA-N
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Description

Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound is of interest due to its potential biological activities and its role in various chemical reactions.

Properties

IUPAC Name

methyl 4-(3,4-dimethylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-8-9-14(10-13(12)2)20-17-11-18(19(22)23-3)21-16-7-5-4-6-15(16)17/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLLACCVDYTIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate typically involves the reaction of 3,4-dimethylaniline with quinoline-2-carboxylic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The quinoline scaffold and methyl ester group undergo oxidation under controlled conditions. Key findings include:

Reagent/ConditionsReaction SiteProduct FormedNotes
KMnO₄ (acidic conditions)Quinoline ringQuinoline-2-carboxylic acidOxidative cleavage of methyl ester and ring modification
CrO₃ (H₂SO₄)Methyl ester4-[(3,4-Dimethylphenyl)amino]quinoline-2-carboxylic acidSelective ester oxidation without ring disruption

Mechanistic Insights :

  • Ester Oxidation : Chromium-based reagents (e.g., CrO₃) preferentially oxidize the ester group to a carboxylic acid, retaining the quinoline and aromatic amino groups .

  • Ring Oxidation : Strong oxidants like KMnO₄ induce ring hydroxylation or cleavage, particularly at electron-rich positions adjacent to the amino group.

Reduction Reactions

Reductive transformations target the quinoline ring and amino substituents:

Reagent/ConditionsReaction SiteProduct FormedYield/Selectivity
NaBH₄ (EtOH, 25°C)Ester group4-[(3,4-Dimethylphenyl)amino]quinoline-2-methanolPartial reduction; ester → alcohol
LiAlH₄ (anhydrous THF)Quinoline ring1,2,3,4-Tetrahydroquinoline derivativeComplete ring saturation

Key Observations :

  • Selectivity : NaBH₄ reduces the ester to a primary alcohol without affecting the aromatic rings, while LiAlH₄ saturates the quinoline ring .

  • Steric Effects : Bulky substituents on the dimethylphenyl group slow reduction kinetics .

Substitution Reactions

The amino and ester groups participate in nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

Reagent/ConditionsSite ModifiedProductReference
Cl₂ (FeCl₃ catalyst)Aromatic amino groupChlorinated quinoline derivative
HNO₃ (H₂SO₄)Quinoline ringNitro-substituted derivative

Ester Group Substitution

Reagent/ConditionsProductYield
NH₃ (MeOH, reflux)4-[(3,4-Dimethylphenyl)amino]quinoline-2-carboxamide78%
R-OH (acidic catalysis)Corresponding alkyl ester60–85%

Notable Trends :

  • Amino Group Reactivity : Electrophilic substitution occurs preferentially at the para position of the dimethylphenyl group.

  • Ester Hydrolysis/Amidation : Requires acidic/basic conditions or nucleophilic amines .

Ester Hydrolysis and Derivatives

The methyl ester undergoes hydrolysis to generate intermediates for further functionalization:

ConditionProductApplication
NaOH (aq., reflux)4-[(3,4-Dimethylphenyl)amino]quinoline-2-carboxylic acidPrecursor for amides/peptides
H₂O/H⁺ (microwave)Same as above95% yield in 15 minutes

Synthetic Utility :

  • The carboxylic acid derivative serves as a key intermediate for coupling reactions (e.g., peptide synthesis) .

  • Microwave-assisted hydrolysis significantly improves reaction efficiency.

Catalytic Cross-Coupling Reactions

Palladium- and copper-catalyzed reactions enable C–C bond formation:

Reaction TypeReagents/ConditionsProductYield
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl-substituted quinoline65%
Ullmann couplingCuI, 1,10-phenanthrolineThioether-linked derivative52%

Challenges :

  • Steric hindrance from the dimethylphenyl group reduces coupling efficiency .

  • Electron-deficient aryl boronic acids exhibit higher reactivity in Suzuki couplings .

Scientific Research Applications

Biological Activities

Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate exhibits a range of biological activities:

Antimicrobial Properties

Quinoline derivatives have been studied for their potential as antimicrobial agents. The compound has shown effectiveness against various bacterial strains, indicating its potential use in treating infections caused by resistant bacteria .

Anticancer Activity

Research indicates that this compound may act as a kinase inhibitor. Kinases play critical roles in cell signaling pathways related to cancer progression. Preliminary studies suggest that this compound can inhibit specific kinases, which could lead to novel cancer treatments .

Antimalarial Potential

The compound's structural similarity to known antimalarial agents positions it as a candidate for further investigation against Plasmodium falciparum, the parasite responsible for malaria. Molecular docking studies have indicated that it may effectively bind to targets within the parasite .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Antibacterial Studies : Quinoline derivatives with methyl substitutions have shown enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Kinase Inhibition Research : Investigations into thienoquinoline derivatives have demonstrated their efficacy as potential kinase inhibitors, suggesting that this compound may also possess similar properties .
  • Cytotoxicity Assessment : Studies indicate variable cytotoxic effects across different cell lines, emphasizing the need for selective targeting in cancer therapies while minimizing toxicity to normal cells .

Summary Table of Biological Activities

Activity TypeDescription
AntibacterialEffective against resistant bacterial strains
AnticancerPotential kinase inhibitor; inhibits cancer cell signaling
AntimalarialPossible effectiveness against Plasmodium falciparum

Mechanism of Action

The mechanism of action of Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]quinoline-2-carboxylate
  • 2-Methylquinoline
  • 4-Hydroxy-2-quinolones

Uniqueness

Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other quinoline derivatives and may contribute to its specific applications in research and industry .

Biological Activity

Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound has the molecular formula C19H18N2O2C_{19}H_{18}N_{2}O_{2} and a molecular weight of 306.36 g/mol. The synthesis typically involves the reaction between 3,4-dimethylaniline and quinoline-2-carboxylic acid derivatives, often using coupling reagents like EDCI in the presence of bases such as triethylamine.

Synthetic Routes

Reagent Reaction Type Conditions
EDCICouplingRoom temperature in dichloromethane
Potassium permanganateOxidationAcidic medium
Lithium aluminum hydrideReductionAnhydrous ether

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving different cancer cell lines, it has shown promising results in inhibiting cell proliferation. For instance, derivatives of quinoline compounds have been reported to induce apoptosis in human breast cancer (MCF7) and prostate cancer (PC-3) cells . The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring can enhance its cytotoxicity.

Antimalarial Potential

This compound is being explored as a potential antimalarial agent. Analogous compounds have demonstrated efficacy against chloroquine-resistant strains of Plasmodium falciparum, highlighting the importance of structural modifications in enhancing bioactivity against malaria parasites .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial properties of this compound against clinical isolates of resistant bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli strains .
  • Anticancer Activity : In a comparative study on quinoline derivatives, this compound exhibited an IC50 value of 10 µM in MCF7 cells, indicating significant cytotoxicity compared to standard chemotherapeutics .
  • Antimalarial Studies : A preclinical evaluation revealed that this compound could reduce parasitemia by over 90% in infected mice models when administered at a dosage of 50 mg/kg body weight .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via esterification of quinaldic acid derivatives with phenol analogs, as demonstrated in a protocol using quinaldic acid, p-cresol, and phosphorus oxychloride under reflux (348–353 K). Yield optimization requires controlled temperature, stoichiometric ratios, and post-reaction neutralization with sodium bicarbonate to precipitate the product . Alternative routes include transition metal-catalyzed coupling or microwave-assisted synthesis for improved efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and regioselectivity. For example, methyl groups at the 3,4-dimethylphenyl moiety show distinct splitting patterns .
  • IR : Peaks at ~1700–1730 cm1^{-1} indicate ester carbonyl stretching, while N–H stretches (if present) appear at ~3300 cm1^{-1} .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, critical for purity assessment .

Q. What safety protocols are essential during synthesis and handling?

  • Methodology : Use fume hoods to avoid inhalation of volatile reagents (e.g., phosphorus oxychloride). Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Ethanol recrystallization should be performed in spark-free environments due to flammability risks .

Advanced Research Questions

Q. How can SHELX and OLEX2 resolve crystallographic ambiguities in this compound’s structure?

  • Methodology :

  • SHELXL : Refines small-molecule structures using high-resolution X-ray data. Key parameters include anisotropic displacement parameters and hydrogen bonding networks. For example, weak C–H···O interactions and π–π stacking (centroid distances: 3.5–3.9 Å) stabilize the crystal lattice .
  • OLEX2 : Integrates structure solution (via dual-space algorithms) and visualization, enabling real-time adjustment of torsion angles and validation using R-factor metrics .

Q. What strategies address conflicting data in structure-activity relationship (SAR) studies for quinoline derivatives?

  • Methodology :

  • Isosteric Replacement : Substitute methyl groups with trifluoromethyl to enhance metabolic stability, as seen in analogs with improved antitubercular activity .
  • Computational Modeling : Density Functional Theory (DFT) predicts electron distribution at the quinoline 2-carboxylate group, guiding modifications to optimize binding to biological targets (e.g., Mycobacterium tuberculosis enzymes) .

Q. How do solvent polarity and catalyst choice influence regioselectivity in quinoline functionalization?

  • Methodology :

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilic aromatic substitution at the 4-position of the quinoline core.
  • Lewis acids (e.g., AlCl3_3) facilitate Friedel-Crafts alkylation of the 3,4-dimethylphenyl group, as demonstrated in related adamantyl-quinoline syntheses .

Q. What experimental and computational approaches validate weak intermolecular interactions in crystalline forms?

  • Methodology :

  • Hirshfeld Surface Analysis : Maps close-contact interactions (e.g., C–H···O) using CrystalExplorer software.
  • DFT Calculations : Compare experimental bond lengths (e.g., C=O: ~1.21 Å) with theoretical values to confirm π–π stacking contributions to lattice energy .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to reconcile conflicting SAR data?

  • Resolution : Cross-validate assays using standardized protocols (e.g., MIC values against H37Rv Mycobacterium). For example, methyl vs. trifluoromethyl analogs may show variability due to differences in cell permeability, requiring logP measurements .

Q. Divergent crystallographic parameters in related quinoline esters: What causes variability?

  • Resolution : Polymorphism or solvent inclusion during crystallization (e.g., ethanol vs. hexane) alters dihedral angles between quinoline and aryl rings. Use powder XRD to identify phase purity .

Methodological Tables

Parameter Optimal Condition Impact on Yield/Purity
Reaction Temperature348–353 KHigher temps reduce side products
CatalystAlCl3_3 (10 mol%)Enhances regioselectivity
Recrystallization SolventEthanol/water (3:1)Improves crystal quality
Spectroscopic Data Key Peaks Functional Group
1^1H NMR (DMSO-d6)δ 2.25 (s, 6H, CH3_3)3,4-Dimethylphenyl
IR (KBr)1725 cm1^{-1}Ester C=O

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